molecular formula C11H13ClO3 B1287523 2-(2-Chloro-5-methylphenoxy)butanoic acid CAS No. 869947-15-9

2-(2-Chloro-5-methylphenoxy)butanoic acid

Cat. No.: B1287523
CAS No.: 869947-15-9
M. Wt: 228.67 g/mol
InChI Key: IBEUMMWJCKGJFT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, featuring a phenoxy group substituted with a chlorine atom and a methyl group. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenoxy)butanoic acid typically involves the reaction of 2-chloro-5-methylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-chloro-5-methylphenol with butanoic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 2-(2-Chloro-5-methylphenoxy)butanoic acid is unique due to its specific substitution pattern on the phenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEUMMWJCKGJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269259
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-15-9
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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